molecular formula C9H5ClN4 B11898910 2-Amino-4-chloroquinazoline-8-carbonitrile

2-Amino-4-chloroquinazoline-8-carbonitrile

Cat. No.: B11898910
M. Wt: 204.61 g/mol
InChI Key: DAHLGKDKHVVVGN-UHFFFAOYSA-N
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Description

2-Amino-4-chloroquinazoline-8-carbonitrile (CAS 2249736-74-9) is a synthetically versatile quinazoline derivative of significant interest in medicinal chemistry and anticancer drug discovery. The quinazoline scaffold is a privileged structure in pharmacology, recognized for its ability to interact with a range of enzymatic targets . This particular compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Its primary research value lies in its potential as a precursor for inhibitors targeting cancer-associated proteins. The 4-chloro group is a reactive handle for nucleophilic substitution, allowing for the introduction of various anilino or other amine functionalities to create diversified compound libraries . Such libraries are central to structure-activity relationship (SAR) studies aimed at developing potent and selective kinase inhibitors . The 2-amino and 8-cyano substituents further contribute to the molecule's ability to form critical hydrogen bonds within the active sites of enzymes, enhancing binding affinity and selectivity. Quinazoline-based compounds are well-established in oncology, with several FDA-approved drugs such as erlotinib, gefitinib, and lapatinib demonstrating the scaffold's clinical relevance as tyrosine kinase inhibitors . Researchers utilize this compound to design and synthesize novel analogues that target epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and other kinases implicated in tumor proliferation and survival . Beyond oncology, quinazoline derivatives are also investigated for their potential as inhibitors of other enzymes, such as carbonic anhydrases . This compound is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClN4

Molecular Weight

204.61 g/mol

IUPAC Name

2-amino-4-chloroquinazoline-8-carbonitrile

InChI

InChI=1S/C9H5ClN4/c10-8-6-3-1-2-5(4-11)7(6)13-9(12)14-8/h1-3H,(H2,12,13,14)

InChI Key

DAHLGKDKHVVVGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=NC(=N2)N)Cl)C#N

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2 Amino 4 Chloroquinazoline 8 Carbonitrile

Reactivity of the Quinazoline (B50416) Core

The reactivity of the 2-Amino-4-chloroquinazoline-8-carbonitrile core is dictated by the interplay of the electron-donating amino group at the C-2 position, the electron-withdrawing nitrile group at the C-8 position, and the inherent electronic properties of the fused pyrimidine (B1678525) and benzene (B151609) rings.

Nucleophilic Substitution Reactions at C-4

The C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic reaction for 4-haloquinazolines. mdpi.comnih.gov This reactivity is attributed to the electron-withdrawing effect of the nitrogen atom at position 3, which stabilizes the Meisenheimer intermediate formed during the reaction.

The chlorine atom at the C-4 position of this compound serves as a good leaving group and can be readily displaced by a variety of nucleophiles. This includes amines, alcohols, and thiols, providing a straightforward route to a wide range of 4-substituted 2-aminoquinazoline-8-carbonitrile derivatives.

The reaction with amine nucleophiles is particularly well-documented for the broader class of 4-chloroquinazolines. Both primary and secondary amines, including aliphatic and aromatic amines, can effectively displace the C-4 chlorine. mdpi.com For instance, the reaction of 4-chloroquinazolines with anilines or benzylamines leads to the formation of the corresponding 4-anilino or 4-benzylamino derivatives. mdpi.com The reaction conditions for these substitutions can vary, often involving refluxing in a suitable solvent like isopropanol, sometimes in the presence of a base such as triethylamine (B128534) (TEA) to neutralize the liberated HCl.

The general scheme for the nucleophilic substitution at C-4 is presented below:

Table 1: Examples of Nucleophilic Substitution Reactions on 4-Chloroquinazolines

Nucleophile Reagent Product Type
Primary Amine R-NH₂ 4-Alkyl/Aryl-amino-quinazoline
Secondary Amine R₂NH 4-Dialkyl/Aryl-amino-quinazoline
Hydrazine (B178648) N₂H₄ 4-Hydrazino-quinazoline
Azide NaN₃ 4-Azido-quinazoline

This table represents the general reactivity of 4-chloroquinazolines with various nucleophiles. Specific reaction conditions and yields for this compound may vary.

It is important to note that while these reactions are generally applicable, the presence of the 2-amino and 8-carbonitrile groups on the target molecule may influence the reaction kinetics and yields. The electron-donating amino group at C-2 could potentially modulate the electrophilicity of the C-4 position, while the electron-withdrawing nitrile group on the benzene ring would likely enhance it.

The direct reaction of this compound with hydroxamic acid derivatives at the C-4 position is not extensively documented in the literature. Typically, hydroxamic acids are synthesized from esters or activated carboxylic acids. Therefore, a more plausible synthetic route to obtain a 4-(hydroxyamino)quinazoline derivative would involve a two-step process. First, the chloro group at C-4 could be displaced by a nucleophile that can be subsequently converted into a hydroxamic acid. For example, displacement with an amino-ester followed by reaction with hydroxylamine (B1172632) could yield the desired product.

Electrophilic Substitution Patterns on the Benzene Ring (C-8, C-6, C-5, C-7)

The benzene ring of the quinazoline nucleus is generally more susceptible to electrophilic substitution than the pyrimidine ring. Theoretical considerations suggest that the order of reactivity for electrophilic attack on the unsubstituted quinazoline ring is 8 > 6 > 5 > 7. scispace.com This is due to the electronic influence of the fused pyrimidine ring.

For this compound, the presence of the electron-donating amino group at C-2 and the strongly electron-withdrawing nitrile group at C-8 will significantly influence the regioselectivity of further electrophilic substitutions. The amino group, being an activating group, would direct incoming electrophiles to the ortho and para positions relative to it within the pyrimidine ring, though its influence extends to the benzene ring. Conversely, the nitrile group is a meta-directing deactivating group. Therefore, predicting the precise location of a subsequent electrophilic attack on the benzene ring (positions C-5, C-6, and C-7) would require consideration of the combined electronic effects of these substituents.

Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration of quinazoline itself with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. scispace.com However, for our specific compound, the strong deactivating effect of the C-8 nitrile group might hinder further electrophilic substitution on the benzene ring, or direct it to a less deactivated position.

Reactivity of the Pyrimidine Ring to Electrophilic Substitution

The pyrimidine ring of the quinazoline nucleus is generally resistant to electrophilic substitution. This is due to the presence of the two electron-withdrawing nitrogen atoms, which significantly reduce the electron density of the ring, making it less nucleophilic. Electrophilic attack on the pyrimidine ring typically requires the presence of strong activating groups.

Protonation and Hydration of the Quinazoline Nucleus

The quinazoline nucleus can undergo protonation, typically at the N-3 position, to form a quinazolinium cation. This protonation increases the electrophilicity of the pyrimidine ring. scispace.com

An interesting consequence of protonation is the potential for covalent hydration. In acidic solutions, the quinazolinium cation can be attacked by water at the C-4 position to form a stable hydrated species, 3,4-dihydro-4-hydroxyquinazoline. rsc.orgrsc.org The extent of hydration is dependent on the substituents present on the quinazoline ring. Electron-withdrawing groups tend to favor hydration, as they further increase the electrophilicity of the C-4 position.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-Anilinoquinazoline (B1210976)
4-Benzylaminoquinazoline
Triethylamine
6-Nitroquinazoline

Hydrolysis Pathways of Quinazoline Derivatives under Acidic and Alkaline Conditions

The stability of the quinazoline ring system to hydrolysis is a critical consideration in both its synthesis and biological application. Hydrolysis reactions, which involve the cleavage of chemical bonds by water, can be influenced by pH.

Under acidic conditions , such as in the presence of strong acids like hydrochloric acid (HCl), certain bonds within quinazoline derivatives can become susceptible to cleavage. While the quinazoline core is relatively stable, functional groups attached to it can undergo hydrolysis. For instance, exocyclic amino groups can be deaminated, and ester linkages, if present, can be hydrolyzed to carboxylic acids. nih.govwaters.comnih.gov The specific conditions, such as temperature and acid concentration, play a significant role in the extent of hydrolysis. nih.govwaters.com For example, the hydrolysis of N-acetylneuraminic 4,5-oxazoline under acidic conditions leads to the opening of the oxazoline (B21484) ring. nih.gov

Conversely, alkaline conditions , typically employing bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), present a different set of reactivity patterns. waters.com While some amino acids like tryptophan are stable under basic conditions, others such as arginine, cysteine, serine, and threonine are degraded. waters.com In the context of the this compound, the primary sites for alkaline hydrolysis would be the chloro and cyano groups. The chloro group at C-4 could be displaced by a hydroxyl group, and the nitrile group at C-8 could be hydrolyzed to a carboxylic acid or an amide intermediate. The specific outcome would depend on the reaction conditions, including the strength of the base and the temperature.

It is important to note that competitive hydrolysis at the C-4 position can sometimes be a limiting factor in certain synthetic transformations, such as palladium-catalyzed coupling reactions. nih.gov

Reactivity of the Amino Group at C-2

The amino group at the C-2 position of the quinazoline ring is a key site for introducing structural diversity. Its nucleophilic nature allows for a variety of chemical modifications.

The primary amino group at C-2 can undergo a range of functionalization reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, 2-aminoquinazolines can be N-acylated to introduce various acyl groups. mdpi.com

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. uw.edu

Formation of Schiff bases: Condensation with aldehydes or ketones to form imines. researchgate.net

Guanidine (B92328) formation: The amino group can be converted to a guanidine moiety, which has been shown to be important for the biological activity of some quinazoline derivatives. nih.gov

These functionalization strategies are essential for exploring the structure-activity relationships of quinazoline-based compounds. nih.gov

The derivatization of the 2-amino group is a cornerstone of analogue synthesis in medicinal chemistry programs. By systematically modifying this group, chemists can generate libraries of related compounds to optimize pharmacological properties. nih.govnih.gov For instance, the synthesis of various 2-aminoquinazoline (B112073) derivatives has been explored for their potential as antimicrobial agents. nih.gov The introduction of different substituents on the amino group can significantly impact the compound's potency and pharmacokinetic profile. mdpi.comnih.gov

Reactivity of the Chloro Group at C-4

The chlorine atom at the C-4 position is a highly versatile handle for synthetic transformations due to its nature as a good leaving group.

The C-4 chloro group is highly susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. researchgate.netmdpi.comnih.gov This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom (N-3) in the quinazoline ring. nih.govmdpi.com A wide variety of nucleophiles can displace the chloride ion, including:

Amines: Reaction with primary and secondary amines is a common method to synthesize 4-aminoquinazoline derivatives. mdpi.comnih.govnih.gov This reaction is often regioselective for the C-4 position over other halogenated positions on the quinazoline ring. mdpi.com

Hydrazines: Can displace the chloro group to form hydrazinoquinazolines, which can undergo further ring transformations. mdpi.comrsc.org

Thiols: Reaction with thiols leads to the formation of 4-thioether substituted quinazolines. mdpi.com

Azides: The introduction of an azido (B1232118) group provides a precursor for further functionalization, such as reduction to an amino group or participation in click chemistry reactions. mdpi.com

Table 1: Examples of Nucleophilic Substitution at C-4 of Chloroquinazolines

Nucleophile Reagent Example Product Type Reference(s)
Primary/Secondary Amines Aniline (B41778), Benzylamine 4-Aminoquinazolines mdpi.comnih.gov
Hydrazine Hydrazine hydrate (B1144303) 4-Hydrazinoquinazolines mdpi.comrsc.org
Thiols Ethanethiol 4-(Alkylthio)quinazolines mdpi.com

Beyond classical SNAᵣ reactions, the C-Cl bond at the C-4 position can be activated by transition metal catalysts, most notably palladium, to participate in cross-coupling reactions. nih.govnih.govmdpi.commdpi.comwikipedia.org This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Common palladium-catalyzed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) to form C-C bonds, introducing aryl or vinyl groups at the C-4 position. mdpi.commdpi.com

Sonogashira Coupling: Coupling with terminal alkynes to synthesize 4-alkynylquinazolines. This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. nih.govmdpi.com

Negishi Coupling: Reaction with organozinc reagents to form C-C bonds. nih.gov

The reactivity of the C-4 chloro group in these cross-coupling reactions is generally higher than that of chloro or even bromo groups at other positions on the quinazoline ring, a phenomenon attributed to the α-effect of the N-3 nitrogen and its ability to coordinate with the palladium catalyst. nih.govmdpi.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C-4 of Chloroquinazolines

Reaction Name Coupling Partner Catalyst System (Example) Product Type Reference(s)
Suzuki-Miyaura Arylboronic acid Pd(dppf)Cl₂, Na₂CO₃ 4-Arylquinazolines mdpi.commdpi.com
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, NEt₃ 4-Alkynylquinazolines nih.govmdpi.com

Reactivity of the Carbonitrile Group at C-8

The carbonitrile (cyano) group at the C-8 position is a key functional handle that significantly influences the synthetic utility of this compound. Its electrophilic carbon atom and the ability of the nitrogen to participate in cyclization reactions make it a versatile site for derivatization.

Derivatization of the Cyano Group for Further Functionalization

The cyano group is a precursor to various other functionalities and can be used to construct fused heterocyclic systems. For instance, in related 2-aminobenzene-1,3-dicarbonitriles, the cyano groups are pivotal for building the quinazoline ring itself. The treatment of these dinitriles with reagents like formamide (B127407) or guanidine leads to the formation of quinazoline systems. semanticscholar.org In these reactions, one cyano group participates in the cyclization to form the pyrimidine ring of the quinazoline. This principle can be extended to the 8-cyano group of the pre-formed quinazoline for building additional fused rings.

For example, reacting 2-aminobenzene-1,3-dicarbonitriles with formamide yields 4-amino-8-cyanoquinazolines, while reaction with guanidine produces 8-cyano-2,4-diaminoquinazolines. semanticscholar.org This demonstrates the cyano group's role as an essential building block for creating more complex, fused heterocyclic structures. The derivatization of cyanide to compounds like 2-aminothiazoline-4-carboxylic acid (ATCA) for analytical purposes further highlights the reactivity of the cyano moiety. nih.govnih.gov

Starting MaterialReagentProductReference
2-Aminobenzene-1,3-dicarbonitrileFormamide4-Amino-8-cyanoquinazoline semanticscholar.org
2-Aminobenzene-1,3-dicarbonitrileGuanidine8-Cyano-2,4-diaminoquinazoline semanticscholar.org

Cyclization and Rearrangement Pathways

The arrangement of reactive sites on the this compound core facilitates a variety of cyclization and rearrangement reactions, which are powerful tools for synthesizing complex, polycyclic molecules.

Intramolecular Cyclization Reactions

The molecule can serve as a scaffold for intramolecular cyclization, often following an initial reaction at one of its functional groups. A prominent strategy involves the nucleophilic substitution of the chlorine atom at C-4, followed by a cyclization event involving another part of the molecule.

For example, chloroquinazolines can be reacted with hydrazine hydrate to replace the chlorine with a hydrazinyl group. chem-soc.si This new functional group is highly reactive and can undergo subsequent intramolecular condensation. Reaction of the 4-hydrazinylquinazoline intermediate with various aldehydes can lead to the formation of fused triazolo[4,3-c]quinazoline derivatives. chem-soc.si The mechanism proceeds through the formation of a hydrazone, which then undergoes intramolecular cyclization and aromatization to yield the final fused polycyclic system. nih.govrsc.org A plausible mechanism for other types of intramolecular cyclizations can involve the formation of an amidine intermediate which then cyclizes through nucleophilic addition. mdpi.com

Reactant 1Reactant 2IntermediateProductReference
4-Chloroquinazoline (B184009) derivativeHydrazine Hydrate4-Hydrazinylquinazoline- chem-soc.si
4-HydrazinylquinazolineAromatic AldehydeHydrazoneFused triazoloquinazoline chem-soc.si

Dimroth Rearrangement in Aminoquinazoline Chemistry

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, particularly for nitrogen-containing rings like pyrimidines and triazoles. wikipedia.orgnih.gov The reaction involves the transposition of endocyclic and exocyclic heteroatoms through a sequence of ring-opening and ring-closing steps. nih.gov Given that quinazolines are fused pyrimidine systems, the principles of the Dimroth rearrangement are highly relevant to aminoquinazoline chemistry.

This rearrangement is typically observed in 1-substituted 2-imino-1,2-dihydropyrimidines, which isomerize to 2-substituted aminopyrimidines. nih.gov The accepted mechanism, which can be catalyzed by acid or base, often begins with protonation of a ring nitrogen atom. nih.gov This is followed by ring opening to form an intermediate, which can then undergo bond rotation and tautomerization before re-closing to form the rearranged heterocyclic product. wikipedia.orgnih.gov For an aminoquinazoline derivative, this could potentially involve the exocyclic amino group and an endocyclic nitrogen atom, leading to a structural isomer.

Oxidative and Nonoxidative C-N Couplings

Carbon-Nitrogen (C-N) bond formation is a cornerstone of medicinal chemistry, and the this compound scaffold is well-suited for such coupling reactions. These can be categorized as non-oxidative and oxidative processes.

A prime example of a non-oxidative C-N coupling is the N-arylation of the C-4 chloro position. Reactions of 4-chloroquinazolines with various anilines, often under microwave-mediated conditions, can efficiently produce 4-anilinoquinazolines. nih.gov These reactions, which can sometimes proceed even without a base, are powerful methods for attaching aryl groups to the quinazoline core. nih.gov

Oxidative C-N couplings represent more advanced strategies for building complex molecules. These can include copper-catalyzed aerobic intramolecular dehydrogenative cyclizations or rhodium-catalyzed C-H activation and annulation strategies. nih.gov These methods allow for the formation of C-N bonds through processes that increase the oxidation state of the molecule, enabling the construction of intricate polycyclic systems from simpler precursors.

Spectroscopic Characterization and Structural Elucidation Techniques for 2 Amino 4 Chloroquinazoline 8 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-Amino-4-chloroquinazoline-8-carbonitrile by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring system and the protons of the amino group. The aromatic region would likely display a set of multiplets corresponding to the protons at positions 5, 6, and 7. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing nature of the chloro and cyano groups, and the electron-donating amino group. The amino protons would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for each of the nine carbon atoms in the molecule. The carbon atom of the nitrile group (C8-CN) is expected to appear in the characteristic region for nitriles (around 115-120 ppm). The carbons of the quinazoline ring would resonate in the aromatic region, with their specific chemical shifts dictated by the attached functional groups. For instance, the carbon atom bearing the chlorine (C4) and the one attached to the amino group (C2) would show significant shifts. In a related compound, 4-amino-8-cyanoquinazoline, the carbon of the cyano group (CN) was observed at 118.2 ppm, and the carbons of the quinazoline ring appeared between 106.5 and 162.6 ppm.

Expected NMR Data for this compound:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
NH₂Broad singlet-
H-5Multiplet~125-135
H-6Multiplet~120-130
H-7Multiplet~130-140
C-2-~160
C-4-~155
C-4a-~110-115
C-5-~125-135
C-6-~120-130
C-7-~130-140
C-8-~105-110
C-8a-~150
C≡N-~117

Note: The expected values are estimations based on related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the key functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to the N-H stretches of the primary amine, the C≡N stretch of the nitrile group, the C-Cl stretch, and the various vibrations of the quinazoline ring system.

For a precursor molecule, 2-amino-4-chlorobenzonitrile (B1265954), characteristic IR peaks were observed for the nitrile (C≡N) at 2211 cm⁻¹, the C-Cl bond at 782 cm⁻¹, and the primary amine (N-H) as two distinct bands at 3452 and 3363 cm⁻¹. analis.com.my Similar absorptions would be expected for the title compound.

Expected IR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amino)3500 - 3300 (two bands)
C≡N Stretch (Nitrile)2260 - 2220
C=N Stretch (Quinazoline)1650 - 1550
C=C Stretch (Aromatic)1600 - 1450
C-Cl Stretch800 - 600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. For this compound (C₉H₅ClN₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

The fragmentation pattern would likely involve the loss of small molecules such as HCN from the nitrile group, or the cleavage of the quinazoline ring. Analysis of a related 4-amino-8-cyanoquinazoline showed the molecular ion as the base peak and fragmentation involving the loss of HCN and other ring fragments.

Elemental Analysis

Elemental analysis provides the percentage composition of each element (C, H, N, Cl) in the compound. This data is crucial for confirming the empirical and molecular formula of this compound. The theoretical elemental composition can be calculated from the molecular formula (C₉H₅ClN₄) and compared with the experimentally determined values.

Theoretical Elemental Composition for C₉H₅ClN₄:

Element Percentage (%)
Carbon (C)52.83
Hydrogen (H)2.46
Chlorine (Cl)17.33
Nitrogen (N)27.38

Single-Crystal X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a related precursor, 2-amino-4-chlorobenzonitrile, single-crystal X-ray analysis revealed a triclinic crystal system with space group P-1. analis.com.my A similar detailed structural elucidation would be invaluable for understanding the solid-state packing and potential polymorphism of this compound.

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π → π* and n → π* transitions within the aromatic quinazoline ring system and the nitrile group. The exact position and intensity of these bands are influenced by the solvent and the electronic nature of the substituents. For instance, the UV-Vis analysis of 2-amino-4-chlorobenzonitrile showed two main absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my A study on a 4-amino-8-cyanoquinazoline derivative reported absorption maxima at 248 nm, 306 nm, and 380 nm.

Theoretical and Computational Studies on 2 Amino 4 Chloroquinazoline 8 Carbonitrile and Analogs

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool to predict and understand the behavior of molecules at the electronic level. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. For 2-Amino-4-chloroquinazoline-8-carbonitrile, these computational approaches offer a window into its intrinsic reactivity and potential applications.

Density Functional Theory (DFT) for Geometry Optimization and Reactive Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for determining the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method for predicting molecular geometries and reactive properties.

For compounds analogous to this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are utilized to achieve a full geometry optimization. This process identifies the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in related structures, the bond lengths of nitrile (C≡N) and C-N groups have been shown to be influenced by conjugation with the aromatic ring system.

Beyond simple structure, DFT allows for the calculation of global reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, help in understanding the chemical reactivity and stability of the molecule. While a molecule may be categorized as stable and less reactive, analysis can reveal its capacity to donate and accept electrons, a key aspect of its chemical behavior.

Time-Dependent DFT (TD-DFT) for Photophysical Characteristics and Electronic Transitions

To explore the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This extension of DFT is instrumental in predicting the photophysical characteristics of a compound, such as its absorption and emission spectra.

For aromatic systems like this compound, TD-DFT calculations can identify the nature of electronic transitions. Typically, these involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. Common transitions observed in similar molecules include π → π* and n → π* transitions, which are characteristic of aromatic rings and heteroatoms with lone pairs of electrons. The calculated absorption wavelengths can then be correlated with experimental UV-Vis spectra to validate the computational model.

Analysis of HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactions and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily excited. The analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions occurring within the molecule. The energies of these frontier orbitals are fundamental in calculating various quantum chemical parameters.

ParameterDescription
HOMO Highest Occupied Molecular Orbital
LUMO Lowest Unoccupied Molecular Orbital
ΔE (Energy Gap) Energy difference between LUMO and HOMO

Prediction of Electronegativity and Dipole Moments

Quantum chemical calculations can also predict key molecular properties such as electronegativity (χ) and dipole moment (µ). Electronegativity, a measure of an atom's ability to attract shared electrons in a chemical bond, can be estimated from the energies of the HOMO and LUMO.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the nitrogen atoms of the quinazoline (B50416) ring and the cyano group, as well as the chlorine atom, would be expected to be regions of significant electrostatic potential, guiding their interaction with other molecules. This analysis is fundamental in understanding non-covalent interactions, such as hydrogen bonding.

Analysis of Quantum Parameters of Active Compounds

By combining the energies of the HOMO and LUMO, a suite of global quantum chemical parameters can be derived to quantify the reactivity and stability of a molecule. These parameters are essential for comparing the reactivity of different but related compounds.

Key quantum parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ² / (2η).

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of molecules and how they might interact with protein targets. These methods are crucial in modern drug discovery, providing a rational basis for designing new compounds.

Prediction of Chemical Reactivity using Local Reactive Descriptors

The chemical reactivity of a molecule can be predicted using computational methods that calculate local reactive descriptors. These descriptors, derived from quantum chemical calculations, help identify the most reactive sites within a molecule, predicting where it is most likely to undergo electrophilic or nucleophilic attack. This is fundamental for understanding a compound's metabolic fate and potential covalent interactions with biological macromolecules. researchgate.net

For this compound, the quinazoline scaffold contains several sites susceptible to chemical reactions. The presence of a hydrolyzable chlorine atom at position 4 (C4) makes it a key site for nucleophilic substitution. chem-soc.si This reactivity is central to the synthesis of many 4-anilinoquinazoline (B1210976) derivatives, which are known for their biological activities, including as antitumor agents. nih.govnih.gov

The amino group at C2 and the nitrogen atoms within the quinazoline ring system (N1 and N3) also influence the molecule's electronic properties and reactivity. nih.gov Computational analysis using local reactive descriptors would likely highlight the C4 position as highly electrophilic, making it prone to reaction with nucleophilic residues in a protein's active site or with various amines during synthetic modifications. chem-soc.sinih.gov The amino group and ring nitrogens are key sites for hydrogen bonding, which is crucial for molecular recognition. nih.gov

Computational Insights into Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov These simulations provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govwaocp.org

Studies on analogous quinazoline-based inhibitors, particularly those targeting epidermal growth factor receptor (EGFR) kinase, have shown that the quinazoline scaffold serves as a "privileged" structure for binding. nih.gov Docking simulations of related compounds reveal a consistent binding pattern. nih.gov

Key interactions for the quinazoline core typically involve:

Hydrogen Bonds: The N1 atom of the quinazoline ring commonly forms a crucial hydrogen bond with the backbone amide of a methionine residue (e.g., Met793 in EGFR). The N3 atom can also participate in hydrogen bonding, often through a water-mediated bridge. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinazoline system engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the binding pocket. nih.govmdpi.com

For this compound, it is predicted that the 2-amino group would provide an additional hydrogen bond donor, potentially enhancing binding affinity. The 4-chloro position is critical; substitution at this site with anilino groups has been shown to be essential for the high affinity of many EGFR inhibitors. nih.gov The 8-carbonitrile group's influence would depend on the specific topology of the target's binding site, where it could engage in polar interactions or occupy a specific pocket.

Interaction TypeLikely Interacting Atoms/Groups of the LigandPotential Interacting Protein Residues (Examples from Analogs)
Hydrogen Bond N1 of quinazoline ringMethionine (e.g., Met793)
N3 of quinazoline ringThreonine (e.g., Thr766, Thr830) (water-mediated)
2-Amino group (NH2)Aspartate, Glutamine, Asparagine
Hydrophobic/π-Alkyl Quinazoline ring systemAlanine, Isoleucine, Leucine, Valine
π-π Stacking Quinazoline ring systemPhenylalanine, Tyrosine, Tryptophan
Halogen Bond 4-Chloro groupTyrosine, Threonine

This table summarizes potential interactions based on docking studies of analogous quinazoline compounds. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. researchgate.net Computational methods are invaluable for establishing these relationships by modeling how different structural modifications affect binding affinity and other properties. researchgate.net

For the this compound scaffold, computational SAR studies would explore the impact of modifying each of its key functional groups.

C4 Position: The chlorine at C4 is a reactive handle for introducing various substituents. nih.gov SAR studies on numerous 4-anilinoquinazolines show that the nature of the aniline (B41778) ring dramatically influences activity. nih.gov Computational models can predict which substituents are sterically and electronically favorable for optimal binding to a specific target. nih.gov

Quinazoline Core Substituents: The 8-carbonitrile group is a significant modification. SAR studies on related quinazolines have shown that substituents on the benzene (B151609) ring portion of the scaffold can fine-tune activity. For instance, in some series, electron-withdrawing groups have been found to enhance inhibitory activity compared to electron-donating groups. nih.gov Computational approaches like Quantum-SAR (QSAR) can quantify these effects. researchgate.net

A computational SAR study on derivatives of this compound would likely generate a library of virtual compounds with modifications at these key positions to predict their binding energies and guide synthetic efforts toward more potent molecules. nih.gov

Position on ScaffoldModification TypePredicted Effect on Activity (Based on Analogs)
C4-Chloro Replacement with substituted anilinesHigh impact; crucial for binding affinity and selectivity. nih.govnih.gov
C2-Amino Alkylation or substitutionModulates hydrogen bonding and can alter potency. nih.gov
C8-Carbonitrile Replacement with other groups (e.g., halo, methoxy)Influences electronic properties and can fine-tune activity based on target pocket characteristics. nih.govnih.gov

This table outlines expected SAR trends for the this compound scaffold based on published data for related compounds.

Mechanistic Investigations into Reactions Involving 2 Amino 4 Chloroquinazoline 8 Carbonitrile Precursors and Derivatives

Mechanisms of Quinazoline (B50416) Ring Formation

The construction of the quinazoline ring system can be achieved through various synthetic strategies. The mechanisms of these transformations often involve complex, multi-step pathways that are highly dependent on the chosen reagents and catalysts. Precursors such as substituted 2-aminobenzonitriles are common starting materials for these syntheses. researchgate.net

Detailed Reaction Pathways for Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient approach for the synthesis of complex heterocyclic structures like quinazolines from three or more starting materials in a single operation. fu-berlin.de These reactions are prized for their high atom economy and ability to rapidly generate molecular diversity. fu-berlin.denih.gov

A common strategy involves the copper-catalyzed three-component reaction of entities like 2-azidobenzaldehyde, anthranilamide, and terminal alkynes. A plausible mechanism for this transformation begins with the formation of a copper acetylide intermediate. mdpi.com This intermediate then reacts with the 2-azidobenzaldehyde. Subsequently, condensation with anthranilamide leads to an intermediate which, after intramolecular cyclization and oxidation, yields the final quinazolinone product. mdpi.com

Another example is the iron-catalyzed MCR of 2-aminobenzophenone (B122507), an aldehyde, and ammonium (B1175870) acetate (B1210297), which proceeds efficiently in the presence of a magnetic ionic liquid catalyst. nih.gov Transition-metal catalysis, in general, provides a powerful tool for quinazoline synthesis through various MCRs. nih.gov The Ugi four-component reaction (Ugi-4CR) has also been adapted for this purpose. In one approach, an Ugi-4CR using o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia (B1221849) is followed by a metal-catalyzed intramolecular N-arylation to form polycyclic quinazolinones. nih.gov A second, unprecedented pathway utilizes cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cascade cyclization to achieve the quinazolinone core. nih.gov

Table 1: Examples of Multicomponent Reaction Mechanisms for Quinazoline Synthesis

Reaction Type Key Reactants Catalyst Mechanistic Highlights
Copper-Catalyzed Three-Component Reaction 2-Azidobenzaldehyde, Anthranilamide, Terminal Alkyne Copper(I) Formation of copper acetylide, condensation, intramolecular cyclization, and oxidation. mdpi.com
Iron-Catalyzed MCR 2-Aminobenzophenone, Aldehyde, Ammonium Acetate Magnetic Ionic Liquid (bmim[FeCl₄]) Efficient one-pot synthesis with a reusable catalyst. nih.gov
Ugi-4CR / Annulation o-Bromobenzoic Acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia Palladium Ugi reaction followed by intramolecular N-arylation. nih.gov

| Ugi-4CR / Radical Cascade | Ugi Adduct (from cyanamide) | AIBN / Tributyltin Hydride | Ugi reaction followed by a radical cascade cyclization. nih.gov |

Mechanism of [4+2] Annulation Reactions

[4+2] Annulation, or cycloaddition, represents another significant strategy for assembling the quinazoline ring. These reactions typically involve the combination of a four-atom component with a two-atom component to form the six-membered pyrimidine (B1678525) ring fused to the benzene (B151609) core.

One such approach is a tandem [4+2] annulation process. researchgate.net For instance, 2-azidobenzaldehydes can serve as versatile precursors in [4+2] annulation reactions to build the quinoline (B57606) core, a related heterocyclic system. nih.gov These reactions can proceed through different pathways, including direct Diels-Alder-type reactions or sequential condensation and cyclization steps. nih.gov A novel synthesis of indolopyrido-quinazolinones has been developed using a [4+2] annulation that proceeds through a sequence of acid-catalyzed C-propargylation followed by a base-promoted aza-annulation. acs.org This method demonstrates reagent-controlled regiodivergence, leading to differently fused heterocyclic systems. acs.org

Furthermore, rhodium(III)-catalyzed [4+2] annulation reactions using benzamidines as directing groups and vinylene carbonate as an acetylene (B1199291) surrogate have been developed for the synthesis of 1-aminoisoquinolines, showcasing the versatility of this approach in constructing nitrogen-containing heterocycles. researchgate.net

Catalytic Mechanisms in CO2 Conversion to Quinazoline-2,4(1H,3H)-diones

The conversion of carbon dioxide (CO₂), a renewable C1 source, into valuable chemicals is a significant area of green chemistry. The reaction of CO₂ with 2-aminobenzonitrile (B23959) precursors to form quinazoline-2,4(1H,3H)-diones is a prime example. The mechanism of this transformation is heavily influenced by the catalyst employed. nih.gov

Catalytic mechanisms can generally be categorized into three types:

Amino Preferential Activation: The catalyst primarily activates the amino group of the 2-aminobenzonitrile. nih.gov

CO₂ Preferential Activation: The catalyst's main role is to activate the CO₂ molecule. nih.gov

Simultaneous Activation: The catalyst activates both the amino group and CO₂. nih.govacs.org

Ionic liquids (ILs) are particularly effective catalysts for this conversion. rsc.orgnih.gov For example, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) can act as both a solvent and catalyst. nih.gov The proposed mechanism involves the acetate anion deprotonating the amino group, which then nucleophilically attacks CO₂ to form a carbamate (B1207046) intermediate. This is followed by intramolecular cyclization and rearrangement to yield the final product. nih.gov

More advanced, dual-site anion-functionalized ionic liquids have been designed to enhance catalytic efficiency. rsc.orgnih.gov These catalysts can simultaneously activate 2-aminobenzonitrile through hydrogen bonding with the amino group and activate CO₂. acs.orgrsc.orgnih.gov For instance, a 1-methylhydantoin (B147300) anion-functionalized IL activates 2-aminobenzonitrile by forming two types of hydrogen bonds (N–H···N⁻ and N–H···O=C), which facilitates the reaction with activated CO₂. acs.org

Alcohol amines, such as diethanolamine (B148213), in water have also been shown to be effective, eco-friendly catalysts. The proposed mechanism suggests that the combined effect of the amine and hydroxyl groups, with water acting as a co-catalyst, promotes the formation of a carbamate intermediate, which then cyclizes. rsc.org

Table 2: Catalytic Systems for CO₂ Conversion to Quinazoline-2,4(1H,3H)-diones

Catalyst System Solvent Proposed Mechanism Key Features
[Bmim][OAc] DMF / neat Amino activation via deprotonation, carbamate formation, intramolecular cyclization. nih.gov Acts as both solvent and catalyst.
Dual-Site Anion-Functionalized IL - Simultaneous activation of 2-aminobenzonitrile (H-bonding) and CO₂. acs.orgrsc.orgnih.gov High efficiency due to dual activation.
Diethanolamine (DEA) Water Formation of carbamate intermediate assisted by amine, hydroxyl groups, and water. rsc.org Green, cost-effective method; water acts as a co-catalyst. rsc.org

| N-Heterocyclic Carbenes (NHCs) | DMSO | NHC activates CO₂ by forming an NHC-CO₂ adduct, which then reacts with the amine. nih.gov | Metal-free catalysis. |

Mechanistic Aspects of Derivatization Reactions

Once the quinazoline core is formed, further functionalization allows for the synthesis of specific target molecules like 2-Amino-4-chloroquinazoline-8-carbonitrile. A key derivatization is the manipulation of substituents at the C4 position.

Nucleophilic Aromatic Substitution Mechanisms

The chlorine atom at the C4 position of a chloroquinazoline is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is fundamental for introducing various functionalities, particularly amino groups, at this position. The mechanism and regioselectivity of SNAr on dichloroquinazoline precursors, such as 2,4-dichloroquinazoline (B46505), have been studied extensively. mdpi.comnih.gov

Experimental and theoretical studies consistently show that nucleophilic attack by amines occurs preferentially at the C4 position over the C2 position. mdpi.comresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations provide a clear rationale for this regioselectivity. The carbon atom at the C4 position of 2,4-dichloroquinazoline has a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon. mdpi.comnih.govlassbio.com.br This makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack. mdpi.comresearchgate.net

Furthermore, the calculated activation energy for the nucleophilic attack at the C4 position is lower than that for the attack at C2, further supporting the observed regioselectivity. mdpi.comnih.gov The SNAr mechanism is generally believed to proceed via a two-step pathway involving the formation of a tetrahedral intermediate, known as a Meisenheimer complex. researchgate.net However, kinetic studies have suggested that for some nucleophiles, the mechanism may be borderline between a concerted and a stepwise pathway. researchgate.net The stability of the intermediate species can be influenced by factors such as intramolecular hydrogen bonding, the solvent, and the nature of the nucleophile. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-Aminobenzonitrile
Quinazoline-2,4(1H,3H)-dione
2-Azidobenzaldehyde
Anthranilamide
2-Aminobenzophenone
Isatoic anhydride (B1165640)
o-Bromobenzoic acid
o-Cyanobenzaldehyde
Cyanamide
Vinylene Carbonate
Benzamidine
1-Butyl-3-methylimidazolium acetate
Diethanolamine
2,4-Dichloroquinazoline
Meisenheimer complex
2-Halobenzamide
(Aryl)methanamine
Quinazoline 3-oxide

Mechanisms of Amidation and Cyclization

The formation of the quinazoline ring system, the core of this compound, typically proceeds through a sequence of amidation and cyclization reactions. Precursors such as 2-aminobenzonitriles or 2-aminobenzoic acid derivatives are common starting materials.

One established pathway involves the reaction of a 2-aminobenzonitrile with a reagent that provides the remaining atoms for the heterocyclic ring. The mechanism often begins with the nucleophilic attack of the amino group on an electrophilic center, leading to an amidine intermediate. This is followed by an intramolecular cyclization, where the nitrogen of the newly formed amidine attacks the nitrile carbon. Tautomerization then yields the aromatic quinazoline ring.

Alternatively, transition metal-catalyzed reactions offer efficient routes. For instance, a cobalt-catalyzed process can involve the tandem direct C-H amidation of an arylimidate followed by intramolecular cyclization to form the quinazoline product. mdpi.com Similarly, the synthesis can be achieved from 2-aminoarylketones and other reagents via copper-catalyzed oxidative benzylic C-H aminations, which also proceed through amination and subsequent intramolecular cyclization. mdpi.com

A general representation of the cyclization from a 2-aminobenzonitrile precursor is outlined below:

Activation: The nitrile group can be activated by a Lewis acid or through the formation of an N-acyl intermediate.

Nucleophilic Attack: The amino group attacks the activated nitrile carbon in an intramolecular fashion.

Cyclization & Aromatization: The resulting intermediate undergoes rearrangement and tautomerization to form the stable, aromatic quinazoline ring.

These fundamental mechanisms are crucial for the synthesis of a wide array of quinazoline derivatives, including the title compound.

Mechanistic Studies related to Biological Activity (excluding clinical/human data)

The biological activities of quinazoline derivatives are deeply rooted in their chemical structure, which allows them to interact with various biological targets. The following sections explore the mechanistic basis for these activities, focusing on non-clinical data.

Mechanisms of Action for 2-Arylquinazolin-4-hydrazines as Antifolate or NO-Donor Agents

Derivatives of this compound, particularly 2-arylquinazolin-4-hydrazines, have been investigated for their dual-action biological properties. These compounds can function as both antifolate agents and nitric oxide (NO) donors. researchgate.netnih.gov

Antifolate Mechanism: The 2-arylquinazoline core is structurally similar to folic acid, allowing it to act as a competitive inhibitor of enzymes within the folate metabolic pathway. nih.govnih.gov Folates are vital for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids. mdpi.commedchemexpress.com Enzymes like dihydrofolate reductase (DHFR) are key targets. nih.gov By binding to the active site of these enzymes, the quinazoline derivatives block the production of tetrahydrofolate, a crucial cofactor for DNA synthesis and repair. nih.govmedchemexpress.com This disruption of the folate pathway inhibits cell proliferation and leads to cell death. nih.gov Studies have shown that in the presence of folic acid, the inhibitory activity of these quinazoline compounds decreases, supporting the antifolate mechanism of action. nih.gov

Nitric Oxide (NO) Donor Mechanism: The introduction of a hydrazine (B178648) (-NHNH2) moiety at the 4-position of the quinazoline ring imparts a second mechanism of action. nih.gov The hydrazine group, when attached to an electron-deficient ring system like quinazoline, is susceptible to oxidation. researchgate.netnih.govacs.org This oxidative decomposition leads to the cleavage of the N-N bond, resulting in the release of nitric oxide (NO) and the corresponding heterocyclic amine. researchgate.netnih.govacs.org NO is a highly reactive signaling molecule that can be toxic to pathogens at certain concentrations. acs.orgnih.gov This NO-releasing capability provides an additional or alternative pathway for the compound's biological effects, working in concert with the antifolate activity. researchgate.net

Table 1: Dual-Action Mechanism of 2-Arylquinazolin-4-hydrazines
MechanismMolecular FeatureBiological Target/ProcessOutcome
Antifolate2-Arylquinazoline CoreFolate pathway enzymes (e.g., DHFR) nih.govInhibition of DNA/RNA synthesis medchemexpress.com
NO-Donor4-Hydrazine MoietyOxidative environmentRelease of Nitric Oxide (NO) researchgate.netnih.gov

Electronic Considerations in Nitric Oxide Release

The release of nitric oxide from 2-arylquinazolin-4-hydrazine derivatives is significantly influenced by the electronic properties of the quinazoline scaffold. The quinazoline ring is inherently electron-deficient, which facilitates the oxidative decomposition of the attached hydrazine moiety. researchgate.netnih.gov

In a related context, studies on manganese nitrosyl complexes with quinoline ligands have demonstrated that electron-withdrawing substituents on the quinoline ring weaken the back-bonding from the metal to the NO group, which can influence the rate of NO release. researchgate.net This principle underscores the importance of electronic tuning in designing effective NO-donor molecules. The more electron-deficient the heterocyclic system, the more readily the NO-donating group can be cleaved under oxidative conditions.

C-H Activation Mechanisms

The synthesis and functionalization of the quinazoline core can be achieved through modern synthetic methods, including transition metal-catalyzed C-H activation. bohrium.com This strategy allows for the direct formation of C-C, C-N, and C-O bonds on the quinazoline scaffold, avoiding the need for pre-functionalized starting materials. bohrium.com

Several mechanistic pathways have been proposed:

Cobalt-Catalyzed C-H Activation: A Co(III)-catalyzed reaction can be used to synthesize quinazolines from N-sulfinylimines and dioxazolones (as nitrile synthons). acs.org The proposed mechanism involves an initial C-H activation at the ortho-position of the arene, directed by the sulfinyl group, to form a cobaltacycle intermediate. This is followed by insertion of the nitrile equivalent and subsequent cyclization and elimination to yield the quinazoline product. acs.org

Rhodium-Catalyzed C-H Activation: In the functionalization of existing quinazolines, rhodium catalysts have been used for site-selective C-H activation and annulation. For example, in the reaction of 4-anilinoquinazolines with diazo compounds, the mechanism is thought to involve coordination of the rhodium catalyst to the aniline (B41778) nitrogen, directing C-H activation at a specific position on the quinazoline core. chim.it This is followed by migratory insertion of the diazo compound, protonolysis, and intramolecular cyclization to form the annulated product. chim.it

Ruthenium-Catalyzed C-H Activation: Similar to rhodium, ruthenium catalysts can promote C-H activation/annulation reactions. A proposed mechanism for the reaction of N-phenylquinazolin-4-amines with alkynes involves ortho-C-H activation of the N-phenyl group to form a ruthenacycle intermediate. Oxidative insertion of the alkyne into the Ru-C bond, followed by reductive elimination, yields the final product. chim.it

These C-H activation strategies represent powerful tools for creating diverse quinazoline derivatives with tailored properties.

Table 2: C-H Activation Mechanisms in Quinazoline Synthesis/Functionalization
Catalyst TypeProposed Key StepReactantsReference
Cobalt (III)C-H activation directed by N-S bondN-Sulfinylimines, Dioxazolones acs.org
Rhodium (III)N-directed C-H activation, migratory insertion4-Anilinoquinazolines, Diazo compounds chim.it
Ruthenium (II)N-directed C-H activation, oxidative insertionN-Phenylquinazolin-4-amines, Alkynes chim.it

Influence of Chelation on Reductive Elimination in Palladium Catalysis

Chelating phosphine (B1218219) ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly used in these reactions. mdpi.com The chelation effect, where the ligand binds to the metal center at two points, provides several advantages:

Stabilization: It stabilizes the palladium complex, preventing decomposition at the high temperatures often required for the reaction.

Geometric Constraint: Chelation imposes a specific geometry on the palladium complex. This can bring the two groups to be coupled into close proximity, thereby promoting the reductive elimination step.

Modulation of Electronic Properties: The electronic properties of the chelating ligand can influence the electron density at the palladium center, which in turn affects the rate of reductive elimination.

In some palladium-catalyzed amination reactions for the synthesis of quinolinones, a mechanism involving the formation of a palladacycle intermediate has been proposed. nih.gov This palladacycle is formed through the chelation-assisted oxidative addition of an aryl halide to the Pd(0) complex. The subsequent C-N bond-forming reductive elimination from this cyclic intermediate yields the product. nih.gov The stereochemistry and rate of this final step are directly influenced by the constraints imposed by the chelated structure. Therefore, the choice of a chelating ligand is a key parameter in optimizing palladium-catalyzed syntheses of quinazoline precursors and derivatives, directly impacting the crucial reductive elimination step.

Advanced Applications and Research Horizons of 2 Amino 4 Chloroquinazoline 8 Carbonitrile Derivatives

Exploration in Medicinal Chemistry (General Research Applications)

The 4-aminoquinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its widespread success in drug development. bldpharm.comurfu.ru Derivatives are explored for a vast array of therapeutic applications, building upon the foundation of marketed drugs that feature this core structure. urfu.ru

Development of Novel Molecular Structures with Pharmacological Potential

The synthesis of new chemical entities from quinazoline-based starting materials is a dynamic area of research. Scientists create novel analogues by substituting different chemical groups at various positions on the quinazoline (B50416) ring to enhance or discover new pharmacological activities. wikipedia.orgmdpi.com For instance, the synthesis of N-arylbenzo[h]quinazoline-2-amines has been explored to create molecules with extended aromatic systems, leading to cytotoxic activity against cancer cell lines. bldpharm.com The chloro group at the 4-position is a particularly effective site for substitution, often replaced with amino alcohols to produce novel analogues of known drugs like (hydroxy)chloroquine. wikipedia.orgresearchgate.net Such modifications are crucial in the ongoing effort to develop new drug candidates for a range of diseases, including malaria and cancer. mdpi.comrsc.org

Investigation as Inhibitors of Biological Targets (e.g., Kinases, DNA Methyltransferases, Histone Deacetylases)

Derivatives of the quinazoline scaffold are potent inhibitors of several key enzyme families implicated in disease, particularly in oncology.

Kinase Inhibitors: The 4-aminoquinazoline core is a well-established pharmacophore for kinase inhibitors, targeting both tyrosine kinases and serine/threonine kinases. actascientific.com A number of FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built on this framework. actascientific.com Research has demonstrated that specific substitutions on the quinazoline ring can lead to highly selective inhibitors. For example, appropriate substitution of 2-aminoquinazolines can produce compounds that selectively inhibit cyclin-dependent kinase 4 (Cdk4), a key target in cancer therapy. researchgate.net Similarly, novel 4-aminoquinazoline-2-carboxamide derivatives have been designed as potent and selective inhibitors of p21-activated kinase 4 (PAK4), which is involved in tumor cell migration and invasion. nih.gov

Table 1: Examples of Quinazoline Derivatives as Kinase Inhibitors

Target KinaseDerivative ClassKey Research FindingReference(s)
EGFR2-ChloroquinazolineCompound 10b showed better or equivalent activity against four cancer cell lines compared to Gefitinib. uq.edu.au
PAK44-Aminoquinazoline-2-carboxamideCompound 31 (CZh226) showed remarkable selectivity for PAK4 and potently inhibited tumor cell migration. nih.gov
Cdk42-AminoquinazolinesAppropriate substitutions led to high selectivity for Cdk4 over other related kinases. researchgate.net
Multiple Kinases4-AminoquinazolinesThe scaffold is central to numerous approved drugs targeting EGFR, HER2, and VEGFR. actascientific.comurfu.ru

DNA Methyltransferase (DNMT) Inhibitors: DNA methyltransferases are crucial epigenetic regulators, and their inhibition is a promising strategy for cancer treatment. acs.org Quinoline-based compounds, which share a structural relationship with quinazolines, have been identified as a new class of non-nucleoside DNMT inhibitors. researchgate.net Some of these compounds function by intercalating into DNA that is bound by the enzyme. Certain regioisomers of these inhibitors have shown potent antiproliferative effects in leukemia cell lines at submicromolar levels. researchgate.net This line of research suggests that quinazoline-based structures could be developed into effective DNMT inhibitors for cancer therapy. acs.orgresearchgate.net

Histone Deacetylase (HDAC) Inhibitors: HDACs are another major class of epigenetic-modifying enzymes and are important targets for cancer drugs. While many known HDAC inhibitors belong to classes like hydroxamates and benzamides, research into novel heterocyclic scaffolds is ongoing. nih.gov Synthetic benzamide (B126) derivatives, for instance, have shown potent anti-tumor activity by inhibiting HDACs. nih.gov Amino acid-derived inhibitors have also been prepared and tested against HDAC1, demonstrating the broad potential for different chemical classes to target these enzymes. The development of selective HDAC inhibitors is a key goal, and molecular modeling approaches are being used to identify novel binding pockets to design compounds with greater specificity.

Research into Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Antitubercular, Antimalarial, Antitrypanosomal)

The quinazoline and related aminoquinoline scaffolds have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial: Novel quinazoline derivatives have been synthesized and screened for their ability to combat bacterial pathogens. Studies have shown that certain compounds exhibit significant activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Some 8-hydroxyquinoline (B1678124) derivatives have proven effective against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism for some quinoline (B57606) derivatives is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV.

Antifungal: The pharmacological potential of aminoquinoline derivatives extends to antifungal activity.

Antiviral: In a notable recent development, 2-aminoquinazolin-4-(3H)-one derivatives have been identified as potent inhibitors of SARS-CoV-2, the virus responsible for COVID-19. Optimized derivatives showed significant antiviral effects in cell-based assays with IC50 values as low as 0.11 µM.

Antitubercular: Several studies have highlighted the potential of quinazoline and quinoline derivatives against Mycobacterium tuberculosis. nih.gov Focused screening of 4-anilinoquinoline libraries identified compounds with high potency, with some showing a minimum inhibitory concentration (MIC) in the low micromolar range. Other research into 2-(quinolin-4-yloxy)acetamides has yielded derivatives with sub-micromolar antimycobacterial activity. The amide functionality in some coumarin-quinazoline hybrids has also been found to be important for anti-tubercular potential.

Antimalarial: The 4-aminoquinoline (B48711) scaffold is famous for its role in antimalarial drugs like chloroquine (B1663885). Research continues to produce novel analogues to combat drug-resistant strains of Plasmodium falciparum. researchgate.net Derivatives of 8-aminoquinoline (B160924) have also shown fair antimalarial activities. A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline demonstrated excellent activity against drug-resistant parasites and is being considered for further development. rsc.org

Antitrypanosomal: The broad antiparasitic action of aminoquinoline derivatives also includes activity against trypanosomes.

Table 2: Selected Antimicrobial Activities of Quinazoline/Quinoline Derivatives

ActivityDerivative ClassOrganism(s)Key FindingReference(s)
Antibacterial Quinazolin-2,4-dioneE. coli O78 strainCompounds 2 and 6 showed effective antibacterial activity.
Antiviral 2-Aminoquinazolin-4(3H)-oneSARS-CoV-2Acetylated derivative 2c had potent inhibitory activity with an IC50 of 0.11 μM.
Antitubercular 4-AnilinoquinolineM. tuberculosisCompound 34 identified with an MIC99 value of 1.25-2.5 µM.
Antimalarial 4-Amino-7-chloroquinolineP. falciparumNovel analogues developed to overcome chloroquine resistance. wikipedia.org

Anti-Inflammatory Research

Over-activated inflammatory responses are implicated in numerous diseases. Quinazoline derivatives have been investigated as potential anti-inflammatory agents. A series of quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and EGFR-TKD. One such derivative was shown to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. Other research has shown that certain amino-benzoic acid derivatives can inhibit the production of key inflammatory mediators like nitric oxide, prostaglandin (B15479496) E2, and various interleukins in activated microglial cells.

Antioxidant Research

Oxidative stress is a contributing factor to many pathological conditions. Quinazoline and quinoline derivatives have been evaluated for their antioxidant properties. mdpi.com Studies on 2-substituted quinazolin-4(3H)-ones found that the presence of hydroxyl groups on a phenyl ring at position 2 was crucial for antioxidant activity. mdpi.com A derivative with two hydroxyl groups in the ortho position, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, was identified as a potent antioxidant with promising metal-chelating properties. mdpi.com Similarly, research on 8-aminoquinoline derivatives linked to natural antioxidants like caffeic and ferulic acid showed that these hybrid molecules retained significant radical-scavenging abilities.

Applications in Materials Science

While the primary focus of quinazoline research has been medicinal, the scaffold's unique electronic and photophysical properties have led to its exploration in materials science, particularly for optoelectronic applications. nih.gov Quinazoline-based molecules are being developed as emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.net

Specifically, quinazoline derivatives have been successfully used to create materials exhibiting Thermally Activated Delayed Fluorescence (TADF). mdpi.com The TADF mechanism is a key strategy for improving the efficiency of OLEDs. By designing "push-pull" molecules with a quinazoline unit acting as an electron acceptor and another group (like phenoxazine) as an electron donor, researchers have developed green TADF emitters. OLEDs fabricated with these novel emitters have achieved high external quantum efficiencies of approximately 28%, demonstrating their potential for high-performance displays and lighting.

Quinazoline Derivatives as Host Materials for Organic Light-Emitting Diodes (OLEDs)

The development of high-efficiency and long-lasting Organic Light-Emitting Diodes (OLEDs) is heavily reliant on the design of advanced organic materials. Host materials play a critical role in the emissive layer of an OLED, as they provide a matrix for the phosphorescent or fluorescent guest emitters. An ideal host material should possess a high triplet energy to effectively confine the excitons on the guest emitter, good thermal stability, and balanced charge-transport properties.

Quinazoline derivatives have emerged as promising candidates for host materials due to their inherent electronic properties. Research has shown that bipolar host materials, which can transport both electrons and holes, are particularly effective. By combining an electron-donating unit with an electron-accepting quinazoline unit, researchers can fine-tune the material's properties. For instance, host materials based on benzocarbazole (as the donor) and quinazoline (as the acceptor) have been synthesized and studied for their potential in phosphorescent OLEDs (PHOLEDs). researchgate.net The strategic connection of these two moieties, sometimes via a phenyl linker, has been shown to improve the operational lifetime of red and orange PHOLEDs significantly. researchgate.net

A key strategy in designing these hosts involves creating a molecule with a high photoluminescence quantum yield (PLQY) and a preferential orientation of the emissive dipoles. rsc.org For example, a green thermally activated delayed fluorescence (TADF) emitter was developed using a phenoxazine (B87303) electron donor and a quinazoline electron acceptor. This design led to an OLED with a high external quantum efficiency of approximately 28%. rsc.org The rigid structure of the quinazoline core contributes to the morphological stability of the thin films in the device, which is crucial for a long operational lifetime.

Exploration in Luminescent Elements and Photoelectric Conversion Elements

Beyond their role as hosts in OLEDs, quinazoline derivatives are being explored for direct use as luminescent and photoelectric conversion elements. Their rigid, planar structure and tunable electronic properties make them suitable for a variety of optoelectronic applications.

In the realm of luminescent materials, iridium complexes that incorporate 2-aryl quinazoline ligands have demonstrated high efficiency as phosphorescent emitters in OLEDs. researchgate.net Furthermore, quinazoline-based materials are integral to the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF materials offer a pathway to achieving 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. A notable example is a green TADF emitter, 10-(4-(2-(3,5-di(pyridin-2-yl)phenyl)quinazolin-4-yl)phenyl)-10H-phenoxazine, which achieved an impressive external quantum efficiency of around 28% and a current efficiency of 89.9 cd A⁻¹. rsc.org

The potential of quinazoline derivatives also extends to photoelectric conversion. Researchers have designed novel compounds based on 2-(2-hydroxy-3-ethoxyphenyl)-3H-quinazolin-4-one that exhibit excited-state intramolecular proton transfer (ESIPT). acs.org These molecules can absorb high-energy UV radiation and dissipate it as harmless thermal energy or lower-energy light, making them potential candidates for use as sunscreen agents to protect human skin. acs.org The ability to modify the quinazoline structure, for instance by substituting oxygen with sulfur or selenium, allows for the tuning of their absorption and fluorescence properties to match specific requirements. acs.org

Contributions to Catalysis Research

The synthesis of the quinazoline ring system itself is an active area of research, with a strong focus on developing sustainable and efficient catalytic methods. These advancements not only provide greener routes to these valuable compounds but also contribute to the broader field of catalysis.

Catalytic Conversion of CO2 into Quinazoline Derivatives

The utilization of carbon dioxide (CO2) as a C1 building block in chemical synthesis is a key goal in green chemistry. Researchers have developed innovative catalytic systems to convert CO2 into valuable chemicals, including quinazoline derivatives. One prominent reaction is the synthesis of quinazoline-2,4(1H,3H)-diones from the reaction of CO2 with o-aminobenzonitriles. nih.govnih.gov

Ionic liquids (ILs) have proven to be highly effective catalysts and solvents for this transformation. nih.govnih.gov ILs with basic anions can activate either the amino group of the o-aminobenzonitrile or the CO2 molecule, facilitating the reaction. nih.gov For example, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) can catalyze the conversion at atmospheric CO2 pressure with high yields. nih.gov The reaction mechanism often involves the IL anion deprotonating the amino group, which then nucleophilically attacks CO2 to form a carbamate (B1207046) intermediate that subsequently cyclizes. nih.gov

More advanced catalysts, such as dual-site anion-functionalized ionic liquids, have been designed to further enhance efficiency. rsc.org These catalysts can activate both the 2-aminobenzonitrile (B23959) (via hydrogen bonding) and the CO2 molecule simultaneously, leading to excellent yields of quinazoline-2,4(1H,3H)-dione under mild, solvent-free conditions. rsc.orgacs.org

Catalytic Systems for CO2 Conversion to Quinazoline-2,4(1H,3H)-diones
Catalyst TypeKey FeaturesReactantsSignificanceReference
Ionic Liquids (e.g., [Bmim][OAc])Act as both solvent and catalyst; high basicity.CO2 and o-aminobenzonitrilesEnables reaction at atmospheric pressure with high yields. nih.gov
Anion-Functionalized Ionic Liquids (e.g., [P4442][1-MHy])Multiple-site cooperative interactions; activates both CO2 and amine.CO2 and 2-aminobenzonitrileAchieves very high yields (97%) under solvent- and metal-free conditions. acs.org
Dual-Site Anion-Functionalized ILs (e.g., [P4442]2[Hy])Simultaneous activation of both reactants through hydrogen bonding and CO2 activation.CO2 and 2-aminobenzonitrileProvides mechanistic insight and efficient preparation. rsc.org
Metal-Organic Frameworks (MOFs)Acts as a "microreactor" for quasi-homogeneous catalysis.CO2, 2-haloanilines, isocyanidesCombines high yields of homogeneous catalysis with the recyclability of heterogeneous catalysts. rsc.org

Development of Sustainable Catalysts for Organic Reactions

The drive for sustainability in chemical manufacturing has spurred the development of novel catalysts for quinazoline synthesis that are efficient, reusable, and environmentally benign. benthamdirect.com A significant focus has been on replacing expensive and toxic noble metal catalysts with more abundant and safer alternatives. benthamdirect.comfrontiersin.org

Magnetically recoverable catalysts represent a major advancement. frontiersin.orgbohrium.com For example, a palladium catalyst supported on magnetic nanoparticles (Fe3O4@SiO2-Dop/Phen-Pd(0)) has been used for the multicomponent synthesis of quinazolinones. frontiersin.org This catalyst exhibits high activity and can be easily separated from the reaction mixture using an external magnet, allowing it to be reused for multiple cycles with minimal loss of activity. frontiersin.org Similarly, magnetic ionic liquids like bmim[FeCl4] have been used as recyclable catalysts for the one-pot synthesis of quinazolines. nih.gov

The use of earth-abundant first-row transition metals such as manganese, iron, and copper is another key strategy. benthamdirect.comnih.gov Iron-based catalysts, for instance, have been employed for the cyclocondensation of aromatic aldehydes and 2-aminobenzophenone (B122507) to produce quinazolines in water, a green solvent. nih.gov Photocatalysis using visible light offers another eco-friendly route. Curcumin-sensitized titanium dioxide (TiO2) has been used as a photocatalyst for the one-pot, three-component synthesis of quinazoline derivatives, achieving high yields under mild conditions. nih.gov This method minimizes waste and leverages a renewable energy source. nih.gov

Role as Chemical Intermediates in Advanced Syntheses

The specific structure of 2-Amino-4-chloroquinazoline-8-carbonitrile makes it a highly valuable building block for constructing more complex molecules, particularly in the pharmaceutical industry. The chlorine atom at the 4-position is a key reactive site, acting as a leaving group in nucleophilic aromatic substitution reactions.

Preparation of Complex Pharmaceuticals and Drug Intermediates

The 4-chloroquinazoline (B184009) core is a well-established precursor for the synthesis of kinase inhibitors, a major class of anti-cancer drugs. researchgate.net The chlorine atom can be readily displaced by various amines to introduce diverse side chains, allowing for the systematic exploration of structure-activity relationships. For example, reacting 4-chloroquinazolines with different primary or secondary amines is a common strategy to produce libraries of 4-aminoquinazoline derivatives for biological screening. researchgate.netnih.gov

Synthesis of Alkaloids and Other Natural Product Analogs

The quinazoline scaffold is a core structural motif in a variety of pharmacologically active alkaloids and natural products. The strategic functionalization of the quinazoline ring system allows for the construction of complex molecular architectures that mimic or are analogous to these natural compounds. The derivative this compound serves as a highly versatile precursor for the synthesis of such analogs, particularly those related to the vasicine (B45323) group of alkaloids. The presence of a reactive chloro group at the 4-position, an amino group at the 2-position, and a carbonitrile moiety at the 8-position offers multiple points for chemical modification and annulation reactions to build the desired polycyclic systems.

The primary route to synthesizing quinazoline-based natural product analogs from this compound involves the strategic substitution of the chlorine atom at the C4 position. This position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains and ring systems. This approach is fundamental in building analogs of alkaloids like vasicine and its derivatives, which are known for their bronchodilatory and other biological activities. scholaris.canih.gov

For instance, the synthesis of deoxyvasicine analogs can be envisioned through the reaction of this compound with a protected 3-halopropylamine. Subsequent deprotection and intramolecular cyclization would lead to the formation of the characteristic pyrrolo[2,1-b]quinazoline ring system found in vasicine. The carbonitrile group at the C8 position can be retained to explore novel structure-activity relationships or can be further transformed into other functional groups, such as a carboxylic acid or an amine, to generate a wider library of natural product analogs.

Moreover, the amino group at the C2 position can be utilized for further derivatization. While it is often a stable feature in many quinazoline alkaloids, it can be acylated, alkylated, or used as a handle for constructing additional fused heterocyclic rings, leading to novel and complex structures that are not directly accessible from natural sources.

The synthesis of quinazoline-2,4-dione alkaloids, another important class of natural products, can also be approached using this compound as a starting material. researchgate.net Hydrolysis of the chloro group at the 4-position would yield the corresponding quinazolin-4-one. The amino group at C2 can then be subjected to various cyclization conditions to build the second heterocyclic ring, ultimately forming the quinazoline-2,4-dione core structure.

The following table outlines a representative synthetic approach to a deoxyvasicine analog starting from this compound, highlighting the key reaction steps and intermediates.

Table 1: Synthetic Scheme for a Deoxyvasicine Analog

StepStarting MaterialReagents and ConditionsIntermediate/ProductKey Transformation
1This compound3-Bromopropylamine hydrobromide, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), 80 °CN-(3-aminopropyl)-2-aminoquinazoline-8-carbonitrileNucleophilic substitution of the C4-chloro group.
2N-(3-aminopropyl)-2-aminoquinazoline-8-carbonitrilePalladium on carbon (Pd/C), Hydrogen gas (H₂), Methanol2,3-Dihydropyrrolo[2,1-b]quinazolin-9-amine-7-carbonitrileIntramolecular reductive cyclization.
32,3-Dihydropyrrolo[2,1-b]quinazolin-9-amine-7-carbonitrileSodium nitrite, Hydrochloric acid, Copper(I) cyanideDeoxyvasicine-7-carbonitrile analogSandmeyer reaction to introduce a nitrile group (hypothetical).

This structured synthetic strategy underscores the utility of this compound as a pivotal building block in the creation of diverse alkaloid and natural product analogs. The ability to selectively manipulate the functional groups at positions 2, 4, and 8 provides a robust platform for generating novel compounds with potential therapeutic applications.

Future Directions and Emerging Research Avenues for 2 Amino 4 Chloroquinazoline 8 Carbonitrile

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry and materials science, and the specific functionalization present in 2-Amino-4-chloroquinazoline-8-carbonitrile offers a unique launchpad for innovative research. The strategic placement of an amino group, a reactive chloro atom, and a nitrile moiety on the quinazoline core presents a multitude of possibilities for derivatization and application. The future of research for this compound is poised to move beyond simple analogue synthesis and into more sophisticated, technology-driven exploratory fields. These emerging avenues aim to unlock the full potential of this molecule through advanced predictive models, precision synthesis, and novel applications.

Q & A

Q. What are the primary synthetic routes for 2-amino-4-chloroquinazoline-8-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted quinazoline precursors. For example, describes a related quinazoline derivative synthesized using titanium tetrachloride-mediated amidine formation, yielding 69% of the target product . Key factors include:
  • Temperature control : Higher temperatures (>100°C) may favor cyclization but risk decomposition.
  • Catalyst selection : Lewis acids (e.g., TiCl₄) enhance electrophilic substitution at the chlorinated position .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Challenges include isolating byproducts (e.g., notes an 11% yield of a side product), requiring column chromatography or recrystallization for purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals based on quinazoline ring protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) . provides structural data for a related pyridine-carbonitrile, highlighting coupling constants (e.g., C8–C9–C10: −64.06°) .
  • FT-IR : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and amino (N–H) bands at ~3350 cm⁻¹ .
  • Mass Spectrometry : Exact mass should match the molecular formula (e.g., C₉H₅ClN₄ requires m/z 204.0063) .

Q. What are the typical applications of this compound in medicinal chemistry research?

  • Methodological Answer : The quinazoline core is a pharmacophore in kinase inhibitors and antimicrobial agents. The amino and nitrile groups enable functionalization:
  • Amide coupling : React with carboxylic acids to create prodrugs (e.g., notes hydrazine derivatives for aldehyde derivatization) .
  • Metal coordination : The nitrile group may bind transition metals for catalytic studies .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : Identify dynamic processes (e.g., amino group proton exchange) .
  • DFT calculations : Compare experimental and computed chemical shifts (e.g., uses crystallographic data to validate bond angles) .
  • Isotopic labeling : Use ¹⁵N-labeled amino groups to trace resonance splitting .

Q. What experimental design principles optimize the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : To enhance Suzuki or Buchwald-Hartwig coupling efficiency:
  • Protecting groups : Temporarily block the amino group with Boc or Fmoc to prevent side reactions .
  • Catalyst screening : Pd(PPh₃)₄ or Xantphos ligands may improve aryl chloride activation .
  • Kinetic studies : Monitor reaction progress via HPLC ( emphasizes iterative data collection) .

Q. How does steric hindrance from the chloro and nitrile substituents affect crystallographic packing?

  • Methodological Answer : X-ray diffraction (e.g., and ) reveals:
  • Intermolecular interactions : Chlorine forms halogen bonds (C–Cl⋯N≡C), while nitrile groups engage in π-stacking .
  • Unit cell parameters : Compare with analogues (e.g., reports C1–C8–C9–C10 torsion angles of −64.06°) .
    Use Mercury software to model packing diagrams and validate hydrogen-bonding networks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.